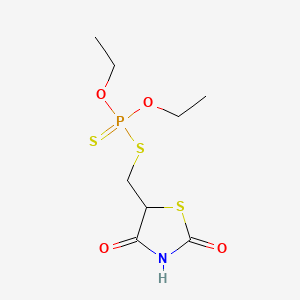
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a phosphinothioyl group, and a dione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a diethoxyphosphinothioyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the phosphinothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine derivatives and phosphinothioyl-containing molecules. Examples are:
- 5-(Diethoxyphosphinothioylmethyl)-1,3-thiazolidine-2,4-dione
- 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione analogs with different substituents
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H14NO4PS3 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
5-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)16-5-6-7(10)9-8(11)17-6/h6H,3-5H2,1-2H3,(H,9,10,11) |
Clave InChI |
RDGMLWWLDZWCIA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC1C(=O)NC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


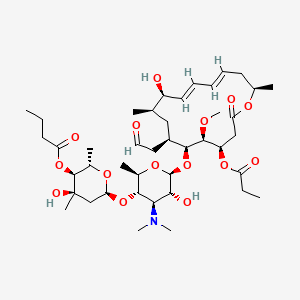

![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)

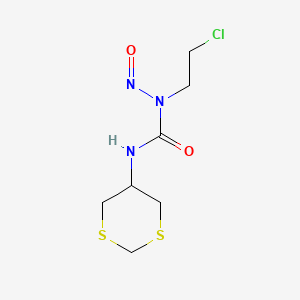
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
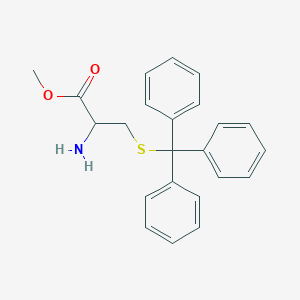

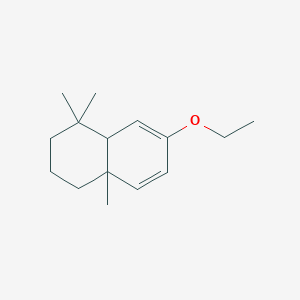
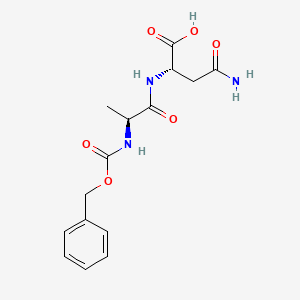
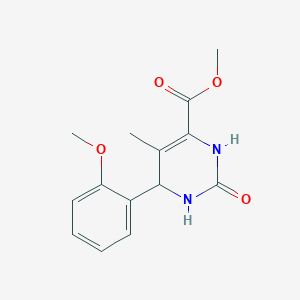
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

